1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene
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Overview
Description
1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom and a trifluoroethoxy group attached to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene typically involves the bromination of 3-(2,2,2-trifluoroethoxy)naphthalene. This can be achieved through the reaction of naphthalene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the naphthalene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors. These processes are designed to optimize yield and purity while minimizing the production of by-products. The use of advanced purification techniques such as distillation and recrystallization ensures the high quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 3-(2,2,2-trifluoroethoxy)naphthalene.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.
Major Products Formed
Substitution: Formation of various substituted naphthalenes.
Oxidation: Production of naphthoquinones.
Reduction: Generation of 3-(2,2,2-trifluoroethoxy)naphthalene.
Scientific Research Applications
1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and trifluoroethoxy group contribute to its reactivity and binding affinity. The compound may undergo electrophilic aromatic substitution reactions, where it acts as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on target molecules .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-(2,2,2-trifluoroethoxy)benzene
- 1-Bromo-2,2,2-trifluoroethylbenzene
- 1-Bromo-3-(2,2-difluoroethoxy)benzene
Uniqueness
1-Bromo-3-(2,2,2-trifluoroethoxy)naphthalene is unique due to the presence of both a bromine atom and a trifluoroethoxy group on a naphthalene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
1-bromo-3-(2,2,2-trifluoroethoxy)naphthalene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3O/c13-11-6-9(17-7-12(14,15)16)5-8-3-1-2-4-10(8)11/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POHWSOBAQXCJAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=C2Br)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.09 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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